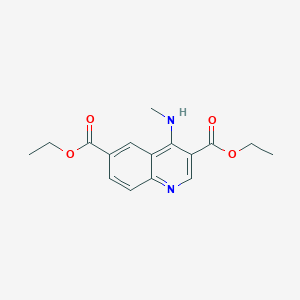

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate

CAS No.:

Cat. No.: VC16270492

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O4 |

|---|---|

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | diethyl 4-(methylamino)quinoline-3,6-dicarboxylate |

| Standard InChI | InChI=1S/C16H18N2O4/c1-4-21-15(19)10-6-7-13-11(8-10)14(17-3)12(9-18-13)16(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18) |

| Standard InChI Key | JRQHMNHZNYBPTL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC |

Introduction

Chemical Properties and Structural Characterization

Molecular Architecture

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate (CAS: 1215571-60-0) has the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.30 g/mol . The quinoline core is substituted at the 3- and 6-positions with ethoxycarbonyl groups and at the 4-position with a methylamino moiety. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Physicochemical Properties

The compound’s solubility profile is dictated by its polar carboxylate esters and hydrophobic quinoline ring. It exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water. The pKa values of the dicarboxylate groups can be inferred from analogous quinoline derivatives, which typically show pKa₁ ≈ 2.5–3.5 and pKa₂ ≈ 5.5–6.5 for the deprotonation of the carboxylate hydrogens . These values are critical for understanding its behavior under physiological conditions.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related diethyl quinoline dicarboxylates reveals strong absorption bands at 1720–1740 cm⁻¹ for the ester carbonyl groups and 3300–3500 cm⁻¹ for the N–H stretching vibration of the methylamino substituent . Nuclear magnetic resonance (NMR) spectroscopy provides further structural validation:

-

¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, ester CH₃), δ 3.0–3.2 ppm (singlet, N–CH₃), and δ 4.2–4.4 ppm (quartet, ester CH₂) .

-

¹³C NMR: Peaks at δ 165–170 ppm for carbonyl carbons and δ 145–155 ppm for aromatic carbons .

Synthesis and Optimization

Green Synthesis Approaches

A catalyst-free, eco-friendly synthesis of analogous diethyl quinoline dicarboxylates has been achieved using 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) as a deep eutectic solvent (DES) . This method avoids hazardous catalysts and volatile organic solvents, aligning with green chemistry principles. The reaction proceeds via enamine intermediate formation, where the DES activates the quinoline core for nucleophilic attack by aldehydes . For diethyl 4-(methylamino)quinoline-3,6-dicarboxylate, similar conditions could be adapted by substituting the aldehyde component with methylamine derivatives.

Table 1: Representative Reaction Conditions for Quinoline Dicarboxylate Synthesis

| Parameter | Value |

|---|---|

| Solvent | DMU/LTA (7:3) |

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Yield | 65–85% |

Mechanistic Insights

The proposed mechanism involves:

-

Protonation of the quinoline nitrogen by the acidic DES (pH ≈ 3.7), generating an electrophilic enamine intermediate.

-

Nucleophilic attack by methylamine on the activated quinoline ring.

-

Esterification of the carboxylic acid intermediates with ethanol under reflux .

Comparative Analysis with Related Compounds

Structural Analogues

-

Chloroquine: Contains a 7-chloroquinoline core but lacks dicarboxylate esters. It targets heme detoxification in Plasmodium spp. .

-

Primaquine: Features an 8-aminoquinoline structure, effective against hypnozoites but with higher toxicity .

-

3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate: Differs in ester substituent positions, altering solubility and bioavailability .

Table 2: Comparative Properties of Quinoline Derivatives

| Compound | Molecular Weight | Key Substituents | Primary Application |

|---|---|---|---|

| Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate | 288.30 | 3,6-diethyl carboxylate, 4-methylamino | Antitumor research |

| Chloroquine | 319.87 | 7-chloro, 4-diethylamino | Antimalarial |

| Primaquine | 259.34 | 8-amino, 6-methoxy | Antimalarial (hypnozoites) |

Electronic Effects

The electron-withdrawing carboxylate esters at positions 3 and 6 reduce the quinoline ring’s electron density, enhancing its electrophilicity. This property facilitates interactions with nucleophilic residues in enzyme active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume